molecular formula C28H54O13 B11829102 Boc-PEG8-Boc

Boc-PEG8-Boc

Cat. No.: B11829102
M. Wt: 598.7 g/mol
InChI Key: QKDKAEGBTCSQLG-UHFFFAOYSA-N
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Description

It is widely used as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs) and other bioconjugation applications .

Preparation Methods

The synthesis of Boc-PEG8-Boc involves the reaction of polyethylene glycol with tert-butyl chloroformate (Boc-Cl) under basic conditions. The reaction typically proceeds as follows:

    Polyethylene glycol (PEG) Activation: PEG is first activated by reacting with a base such as sodium hydroxide (NaOH) to form the PEG anion.

    Boc Protection: The activated PEG reacts with tert-butyl chloroformate (Boc-Cl) to form this compound.

Industrial production methods for this compound are similar but often involve optimized reaction conditions and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Boc-PEG8-Boc undergoes several types of chemical reactions, including:

    Substitution Reactions: The Boc protecting group can be removed under acidic conditions to yield a free amine group, which can then participate in further reactions.

    Click Chemistry: The compound can undergo copper-free Click Chemistry reactions with azides, forming stable triazole linkages.

Common reagents and conditions used in these reactions include:

    Acidic Conditions: For Boc deprotection, acids such as trifluoroacetic acid (TFA) are commonly used.

    Azides: For Click Chemistry reactions, azides are used as reactants.

Scientific Research Applications

Boc-PEG8-Boc has a wide range of applications in scientific research, including:

    Chemistry: Used as a linker in the synthesis of PROTACs, which are molecules designed to target and degrade specific proteins.

    Biology: Employed in bioconjugation experiments to link various biomolecules.

    Medicine: Utilized in drug delivery systems to improve the solubility and stability of therapeutic agents.

    Industry: Applied in the development of advanced materials and surface modifications.

Mechanism of Action

The mechanism of action of Boc-PEG8-Boc primarily involves its role as a linker in PROTACs. PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins. This compound serves as a flexible and hydrophilic linker that connects the ligand for the target protein to the ligand for the E3 ubiquitin ligase, facilitating the formation of a ternary complex that leads to the ubiquitination and subsequent degradation of the target protein .

Comparison with Similar Compounds

Boc-PEG8-Boc is unique due to its specific structure and properties. Similar compounds include:

    DBCO-PEG8-NH-Boc: A PEG linker with a DBCO group and a Boc-protected amine, used in copper-free Click Chemistry reactions.

    t-Boc-Aminooxy-PEG8-azide: A crosslinker containing a t-Boc-aminooxy group and an azide group, useful in bioconjugation experiments.

    γ-PEG8-ATP-Biotin: A nucleotide conjugate used in biomedical applications, such as enzymatic assays and protein target detection.

These compounds share similar PEG-based structures but differ in their functional groups and specific applications, highlighting the versatility and adaptability of PEG-based linkers in various scientific and industrial fields.

Properties

Molecular Formula

C28H54O13

Molecular Weight

598.7 g/mol

IUPAC Name

tert-butyl 2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetate

InChI

InChI=1S/C28H54O13/c1-27(2,3)40-25(29)23-38-21-19-36-17-15-34-13-11-32-9-7-31-8-10-33-12-14-35-16-18-37-20-22-39-24-26(30)41-28(4,5)6/h7-24H2,1-6H3

InChI Key

QKDKAEGBTCSQLG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)COCCOCCOCCOCCOCCOCCOCCOCCOCC(=O)OC(C)(C)C

Origin of Product

United States

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